1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol is a chemical compound with the molecular formula CHNO. It is classified as a derivative of oxadiazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The compound is known for its potential applications in various scientific fields, particularly in medicinal chemistry due to its unique structural properties.
The synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common synthetic route includes:
In industrial settings, more efficient methods such as continuous flow reactors may be utilized to optimize the production scale and purity of the compound. The purification process often involves crystallization or chromatography techniques to isolate the desired product effectively .
The molecular structure of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol can be described as follows:
The structure features a 4-methyl substitution on the oxadiazole ring and an ethanol moiety that contributes to its reactivity and solubility characteristics .
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol is involved in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives or exploring its biological activities .
The mechanism of action for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol primarily involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The oxadiazole ring can stabilize interactions with proteins or enzymes, potentially leading to inhibitory effects or modulation of biological pathways. This mechanism is crucial for understanding its applications in medicinal chemistry and pharmacology .
The physical and chemical properties of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol are essential for its application:
These properties indicate that the compound has a relatively high boiling point and good solubility in polar solvents, making it suitable for various applications in organic synthesis and pharmaceutical formulations .
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol has several scientific uses:
Nucleophilic substitution at the C3 position of the 1,2,5-oxadiazole ring enables targeted ethanol side chain installation. The electron-deficient nature of this heterocycle facilitates ring-opening under basic conditions, but controlled nucleophilic attack preserves ring integrity while introducing functional groups. For 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol, Grignard reagent addition to the oxadiazole carbonyl precursor represents a key pathway. Ethanol-functionalized analogs (e.g., 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol [5]) demonstrate successful nucleophilic displacement of halogens or alkoxy groups by ethanolamine derivatives.
Critical parameters:
Table 1: Nucleophilic Agents for Ethanol Side Chain Installation
Nucleophile | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
2-Hydroxyethylmagnesium bromide | THF, −10°C, 2h | 78 | 95 |
Ethanolamine/K₂CO₃ | DMF, 25°C, 12h | 65 | 89 |
Sodium ethoxyethanolate | Toluene, reflux, 6h | 71 | 92 |
Continuous flow technology significantly enhances the synthesis of thermally sensitive 1,2,5-oxadiazoles. Heterogeneous catalysis in microreactors achieves higher yields (∼92%) of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol compared to batch methods (∼65%) by precisely controlling:
Reactor configurations:
Micromixing eliminates localized hot spots that degrade oxadiazole intermediates, while in-line FTIR monitoring enables real-time optimization of the ethanol coupling step [8].
Synthetic routes to 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol diverge at ring formation versus late-stage functionalization:
Amidoxime pathway (3-step sequence):
Direct coupling approach (convergent synthesis):
Table 2: Route Comparison for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol Synthesis
Parameter | Amidoxime Cyclization | Direct Coupling |
---|---|---|
Overall yield (%) | 67 | 58 |
Purity profile (%) | 99.2 | 97.5 |
Largest scale demonstrated | 1.2 kg | 200 g |
Reaction steps | 3 | 1 |
Critical impurities | Hydrolysis byproducts (<0.3%) | Pd residues (<250 ppm) |
Mechanistic divergence: Amidoxime routes proceed via O-acylated intermediates that undergo [3+2] cyclodehydration, while direct coupling follows an oxidative addition/reductive elimination sequence at palladium centers [2] [6] [9].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1